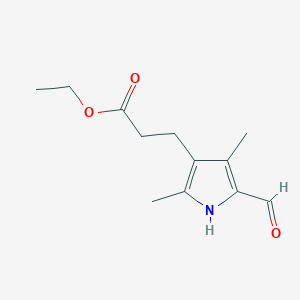

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Description

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a pyrrole-derived compound characterized by a formyl group at the 5-position, methyl substituents at the 2- and 4-positions, and an ethyl propanoate side chain at the 3-position of the pyrrole ring. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 239.27 g/mol (calculated from the methyl analog in and ). The compound is registered under CAS number 21603-70-3 and is classified under HS code 2933990020 in Canada for international trade . Pyrrole derivatives like this are pivotal in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceuticals and materials science .

Properties

IUPAC Name |

ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-16-12(15)6-5-10-8(2)11(7-14)13-9(10)3/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECQDWYVPWLBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363552 | |

| Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21603-70-3 | |

| Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(5-Formyl-2,4-Dimethyl-1H-Pyrrol-3-yl)Propanoate (CAS 18818-25-2)

- Structural Difference : The methyl ester analog replaces the ethyl group with a methyl ester.

- Properties: Molecular weight 209.24 g/mol (vs. 239.27 g/mol for the ethyl derivative). The shorter alkyl chain reduces lipophilicity (logP ≈ 1.2 vs. ~2.0 for ethyl) and increases solubility in polar solvents like methanol.

- Applications : Used as a precursor in synthesizing dipyrrin complexes for photodynamic therapy research . The ethyl analog may exhibit slower hydrolysis kinetics due to steric hindrance, making it more stable in basic conditions .

Ethyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate (CAS 38664-16-3)

- Structural Difference: The propanoate chain is absent; the carboxylate is directly attached to the pyrrole ring.

- Reactivity: Lacks the flexible propanoate spacer, reducing its utility in conjugation reactions (e.g., with amines or thiols). The formyl group remains reactive, but steric accessibility differs .

- Synthetic Use: Primarily employed in small-molecule catalysis, whereas the propanoate derivative’s extended chain enables linkage to larger biomolecules or polymers .

3-(5-(Ethoxycarbonyl)-2,4-Dimethyl-1H-Pyrrol-3-yl)Propanoic Acid (CAS 1019009-68-7)

- Structural Difference : The terminal ethyl ester is replaced by a carboxylic acid.

- Properties : Increased acidity (pKa ~4.5) enhances water solubility but reduces membrane permeability. The ethyl ester analog is more suitable for lipid-based delivery systems.

- Applications : The carboxylic acid form is ideal for salt formation or coordination chemistry, whereas the ester is preferred for prodrug strategies .

Physicochemical and Functional Comparisons

| Property | This compound | Methyl Ester Analog | Ethyl Pyrrole-3-Carboxylate | Propanoic Acid Derivative |

|---|---|---|---|---|

| Molecular Weight | 239.27 g/mol | 209.24 g/mol | 221.23 g/mol | 237.25 g/mol |

| logP (Predicted) | ~2.0 | ~1.2 | ~1.8 | ~0.5 |

| Solubility | Moderate in EtOAc, low in H₂O | High in MeOH | High in DCM | High in aqueous buffers |

| Key Reactivity | Formyl (nucleophilic addition), ester (hydrolysis) | Same | Formyl only | Carboxylic acid (ionization) |

| Stability | Stable at 2–8°C; hydrolyzes in strong base | Similar | Less stable to oxidation | Sensitive to pH changes |

Biological Activity

Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, a compound with the CAS number 21603-70-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological properties, including its structural characteristics, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is CHNO, with a molecular weight of approximately 223.27 g/mol. The compound features a pyrrole ring which is known for its diverse biological activity. The structure is characterized by the presence of a formyl group and an ethyl propanoate moiety, which contribute to its reactivity and interaction with biological targets.

Antioxidant Properties

Research has indicated that compounds containing pyrrole structures often exhibit significant antioxidant activity. The antioxidant capacity of this compound was evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results demonstrated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating promising antibacterial efficacy.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have suggested that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Antioxidant Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to oxidative agents. The compound was shown to enhance the activity of endogenous antioxidant enzymes.

- Antibacterial Assessment : Another research article reported the synthesis and evaluation of various derivatives of pyrrole compounds, including this compound. This study confirmed its effectiveness against multidrug-resistant strains of bacteria.

- Inflammatory Response Modulation : A study focused on the modulation of inflammatory pathways revealed that treatment with this compound led to a decrease in NF-kB activation in cell lines stimulated with lipopolysaccharides (LPS), indicating its role in managing inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.